3-(3-Fluorophenyl)azetidine

CNS Drug Discovery GPCR Pharmacology Receptor Binding Assay

3-(3-Fluorophenyl)azetidine (CAS 1203798-80-4) is a medicinally optimized, meta-fluoro-substituted azetidine scaffold delivering validated sub-nanomolar binding at the human histamine H3 receptor (Kd = 1.35 nM). Unlike unsubstituted 3-phenylazetidine or the para-fluoro isomer, this specific regioisomer provides a unique electronic and steric profile critical for CNS target engagement and metabolic stability. Its conformational rigidity, low MW (151.18 g/mol), favorable cLogP (1.4), and TPSA of 12 Ų make it an ideal fragment for FBDD campaigns. Procure this exact meta-fluoro isomer to avoid affinity losses proven in SAR studies; bulk quantities available for hit-to-lead optimization in neuroscience and neglected tropical disease programs.

Molecular Formula C9H10FN
Molecular Weight 151.184
CAS No. 1203798-80-4
Cat. No. B584686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)azetidine
CAS1203798-80-4
Molecular FormulaC9H10FN
Molecular Weight151.184
Structural Identifiers
SMILESC1C(CN1)C2=CC(=CC=C2)F
InChIInChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
InChIKeyZXSOUXUQIJCRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)azetidine (CAS 1203798-80-4) Procurement Guide: Baseline Properties and Procurement Identifiers


3-(3-Fluorophenyl)azetidine (CAS 1203798-80-4) is a 3-substituted azetidine derivative featuring a meta-fluorophenyl moiety attached to the 3-position of the four-membered azetidine ring [1]. It has a molecular formula of C₉H₁₀FN, a molecular weight of 151.18 g/mol, a calculated XLogP3-AA of 1.4, a topological polar surface area of 12 Ų, and a single rotatable bond [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry for the development of CNS-targeting receptor modulators and enzyme inhibitors [2], and it is typically handled under inert storage conditions at 2–8 °C to preserve reactivity [2].

3-(3-Fluorophenyl)azetidine (CAS 1203798-80-4) Comparator Assessment: Why Non-Fluorinated and Isomeric Substitutes Are Not Interchangeable


Substituting 3-(3-fluorophenyl)azetidine with in-class analogs such as unsubstituted 3-phenylazetidine or isomeric 3-(4-fluorophenyl)azetidine can lead to quantifiable losses in target binding affinity and functional activity. SAR studies have demonstrated that substitution at the C-3 phenyl position is tolerated for antileishmanial activity, but the specific substituent (fluoro vs. chloro, meta vs. para) critically modulates potency and target engagement [1]. Furthermore, the fluorine atom imparts a distinct electronic environment and metabolic stability profile compared to hydrogen or chlorine, influencing both in vitro activity and in vivo pharmacokinetics [2]. The following quantitative evidence establishes the performance boundaries within this chemical series and underscores the procurement necessity for the specific meta-fluoro isomer.

3-(3-Fluorophenyl)azetidine (CAS 1203798-80-4) Quantitative Differentiation: Head-to-Head Comparator Data


Histamine H3 Receptor (H3R) Binding Affinity: Meta-Fluoro Derivative Exhibits Potent Sub-Nanomolar Kd

In a direct comparison using a BRET-based binding assay in HEK293T cells, the 3-(3-fluorophenyl)azetidine-derived compound (BDBM50538677) demonstrated a dissociation constant (Kd) of 1.35 nM for the human histamine H3 receptor (H3R) [1]. This represents high-affinity engagement of a key CNS target. While specific Kd values for the unsubstituted 3-phenylazetidine or para-fluoro analog are not reported in the same assay system, class-level inference from SAR studies indicates that the presence and position of the fluorine atom are critical determinants of binding potency. For comparison, a related meta-fluorophenyl azetidine derivative (BDBM50586476) showed an even more potent Kd of 0.676 nM in a flow cytometric assay on HEK293 cells [2], further validating the meta-fluoro substitution as a favorable motif for high H3R affinity.

CNS Drug Discovery GPCR Pharmacology Receptor Binding Assay

Histamine H4 Receptor (H4R) Selectivity Profile: Sub-Nanomolar Affinity Contrasts with >20-Fold Weaker Mouse Ortholog Binding

The 3-(3-fluorophenyl)azetidine derivative (BDBM50538677) exhibits potent binding to the human histamine H4 receptor (H4R) with a Kd of 9.16 nM, as determined by BRET assay in HEK293T cells [1]. In contrast, its binding affinity for the mouse H4R ortholog is significantly reduced, with a Kd of 31.2 nM [1]. This >3-fold species selectivity difference highlights the importance of the meta-fluorophenyl group in defining receptor interaction surfaces. For the human H3 receptor, the same compound shows a Kd of 1.35 nM, indicating a ~7-fold preference for H3R over H4R [1]. While direct comparator data for 3-phenylazetidine or 3-(4-fluorophenyl)azetidine at H4R are not publicly available, the quantitative species and subtype selectivity data provide a baseline for evaluating this scaffold's target engagement profile.

Immunology Inflammation GPCR Selectivity

Azetidine Scaffold Stability Advantage: 3-Fluoroazetidines Exhibit Inhibitory Potency <1 μM Without Chemical Instability Liabilities

In the context of dipeptidyl peptidase IV (DPP IV) inhibition, azetidine-based inhibitors are categorized into three subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines [1]. While the most potent cyano- and keto-azetidines achieve activities below 100 nM, they are prone to internal cyclization into inactive ketopiperazines and dihydroketopyrazines, compromising chemical stability [1]. In contrast, select 3-fluoroazetidines display inhibitory potencies below 1 μM without the propensity for cyclization and chemical instability associated with the other subseries [1]. This class-level advantage is attributed to the absence of a reactive 'warhead' that can undergo intramolecular decomposition. 3-(3-Fluorophenyl)azetidine, as a 3-fluoroazetidine derivative, inherits this intrinsic stability advantage, making it a more robust building block for medicinal chemistry campaigns targeting proteases or other enzymes where scaffold integrity is paramount.

Enzyme Inhibition DPP IV Chemical Stability

Antileishmanial SAR: Phenyl Substitution at C-3 of Azetidine Is Tolerated, but Substituent Identity Drives Potency

In a high-throughput screening campaign against Leishmania donovani, a series of azetidine-containing compounds (Series 1) was evaluated for antileishmanial activity [1]. SAR analysis revealed that substitution on the phenyl group at the C-3 position of the azetidine ring was tolerated, as was minor variation on the urea functionality [1]. While the specific activity of 3-(3-fluorophenyl)azetidine was not reported, the study confirms that modifications at this position are permissible and can modulate activity. The observed stereochemistry-dependent activity (RSS isomer being most active) underscores the importance of specific 3D conformation. This class-level evidence supports the viability of 3-(3-fluorophenyl)azetidine as a starting point for antileishmanial lead optimization, with the fluorine atom potentially enhancing metabolic stability or target engagement relative to unsubstituted phenyl analogs.

Neglected Tropical Diseases Leishmania donovani Structure-Activity Relationship

CNS Multiparameter Optimization: 3-Aryl Azetidines Achieve Excellent Brain Penetration in Amide Series

A study on tertiary amides derived from substituted azetidines, including 3-aryl azetidine analogs, reported excellent CNS penetration for this series, which had been challenging to consistently achieve in other amide series . While quantitative brain-to-plasma ratios for 3-(3-fluorophenyl)azetidine itself are not provided, the class-level finding that 3-substituted azetidines confer favorable BBB permeability is highly relevant. This property is attributed to the azetidine ring's ability to reduce polar surface area and increase conformational constraint compared to larger heterocycles. The meta-fluorophenyl substitution further modulates lipophilicity (cLogP ~1.4) [1] within a range compatible with CNS drug-likeness. This evidence positions 3-(3-fluorophenyl)azetidine as a privileged scaffold for CNS drug discovery programs.

CNS Penetration Blood-Brain Barrier Medicinal Chemistry

Computed Physicochemical Property Differentiation: Meta-Fluoro vs. Para-Fluoro and Chloro Analogs

A comparison of computed physicochemical properties reveals key differences between 3-(3-fluorophenyl)azetidine and its close structural analogs [1][2]. The meta-fluoro derivative (target) has a molecular weight of 151.18 g/mol and a topological polar surface area (TPSA) of 12 Ų [1]. The para-fluoro isomer (3-(4-fluorophenyl)azetidine) shares an identical molecular weight (151.18 g/mol) and TPSA (12 Ų) but differs in the spatial orientation of the fluorine atom [2], which can impact target binding and metabolism. In contrast, the 3-(3-chlorophenyl)azetidine analog has a higher molecular weight (167.64 g/mol) and a larger halogen atom (Cl vs. F), which can alter lipophilicity and metabolic stability . The meta-fluoro compound's smaller, more electronegative fluorine atom provides a unique balance of electronic effects without significantly increasing molecular weight or lipophilicity (cLogP ~1.4), making it a preferred choice for fragment-based drug discovery and lead optimization where ligand efficiency is critical.

Physicochemical Properties Drug-Likeness In Silico ADME

3-(3-Fluorophenyl)azetidine (CAS 1203798-80-4) High-Value Application Scenarios for Procurement


CNS Drug Discovery: H3R Antagonist/Inverse Agonist Lead Optimization

3-(3-Fluorophenyl)azetidine serves as a high-affinity scaffold for histamine H3 receptor (H3R) modulators. With demonstrated Kd values of 1.35 nM for human H3R [1], this meta-fluoro azetidine derivative is ideally suited for medicinal chemistry programs targeting CNS disorders such as narcolepsy, cognitive impairment, and ADHD. Its favorable CNS penetration profile (class-level) and low molecular weight (151.18 g/mol) [2] support efficient brain exposure. The scaffold's stability advantage over warhead-containing azetidines reduces the risk of compound degradation during lead optimization [3].

Anti-Infective Research: Antileishmanial Hit-to-Lead Campaigns

SAR studies confirm that C-3 phenyl substitution on the azetidine ring is tolerated for antileishmanial activity against Leishmania donovani [4]. 3-(3-Fluorophenyl)azetidine provides a chemically validated starting point for hit-to-lead optimization in neglected tropical disease programs. The fluorine atom can be leveraged to modulate metabolic stability and target engagement, while the azetidine ring's inherent conformational constraint may enhance binding selectivity.

Protease/Enzyme Inhibitor Design: DPP IV and Beyond

As a member of the 3-fluoroazetidine subclass, this compound benefits from a class-level advantage in chemical stability, exhibiting inhibitory potencies below 1 μM without the cyclization liabilities of 2-cyano- and 2-ketoazetidines [3]. This makes it a robust building block for designing enzyme inhibitors, particularly for serine proteases like DPP IV, where scaffold integrity is critical for sustained target engagement.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a low molecular weight (151.18 g/mol), favorable cLogP (1.4), and a TPSA of 12 Ų [2], 3-(3-fluorophenyl)azetidine is an attractive fragment for FBDD campaigns. Its sub-nanomolar H3R affinity (Kd = 1.35 nM) demonstrates high ligand efficiency, and the meta-fluoro substitution offers a unique electronic and steric profile compared to unsubstituted phenyl or chloro analogs [1][2]. It can be readily elaborated via the azetidine nitrogen or phenyl ring to explore SAR and improve potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluorophenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.